molecular formula C14H23BN2O4S B1375688 N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide CAS No. 1083326-57-1

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

Cat. No.: B1375688
CAS No.: 1083326-57-1
M. Wt: 326.2 g/mol
InChI Key: HCDKDEUPWQAYFF-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine core substituted at the 3-position with a propane-2-sulfonamide group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) moiety. Its molecular formula is C₁₄H₂₃BN₂O₄S (MW: 326.22 g/mol) . Applications: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for biaryl formation .

Properties

IUPAC Name

N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O4S/c1-10(2)22(18,19)17-12-7-11(8-16-9-12)15-20-13(3,4)14(5,6)21-15/h7-10,17H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDKDEUPWQAYFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745306
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083326-57-1
Record name N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propane-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a two-step approach:

  • Installation of the Boronic Ester on the Pyridine Ring:

    • Starting from a suitable halogenated pyridine (e.g., 3-halopyridine), a borylation reaction is performed.
    • Commonly, a Miyaura borylation using bis(pinacolato)diboron (B2pin2) with a palladium catalyst under basic conditions (e.g., potassium acetate) is employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 5-position of the pyridine ring.
    • Typical solvents include dioxane or DMF, with reaction temperatures ranging from 80–110 °C.
  • Formation of the Propane-2-Sulfonamide Group:

    • The sulfonamide moiety is introduced via nucleophilic substitution between the pyridinyl amine intermediate and propane-2-sulfonyl chloride under basic conditions (e.g., triethylamine or sodium carbonate).
    • This step is usually carried out in an inert solvent such as dichloromethane or acetonitrile at 0–25 °C to maintain selectivity and yield.

Detailed Reaction Conditions

Step Reaction Type Reagents & Catalysts Solvent Temperature Time Yield (%) Notes
1 Miyaura Borylation Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc 1,4-Dioxane 90–100 °C 12–24 hours 75–85 Inert atmosphere (N2 or Ar) required
2 Sulfonamide Formation Propane-2-sulfonyl chloride, triethylamine/base DCM or Acetonitrile 0–25 °C 4–6 hours 80–90 Controlled addition to avoid side reactions

Alternative Methods

  • Direct Borylation: Some protocols employ C–H activation borylation directly on the pyridine ring without pre-halogenation, using iridium catalysts. However, this method requires careful regioselectivity control and is less common for this compound.

  • Use of Boronic Acid Intermediates: Instead of the boronic ester, boronic acid derivatives may be synthesized first and then converted to the pinacol boronate ester via reaction with pinacol under dehydrating conditions.

Research Findings and Analytical Data

Purity and Physical Properties

  • Purity of synthesized compound is typically >98% as confirmed by HPLC and NMR spectroscopy.
  • Physical form: Solid, with a melting point around 441 ± 47 °C (decomposition likely).
  • Storage: Stable at room temperature under inert atmosphere.

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Confirms the presence of tetramethyl dioxaborolane and sulfonamide groups, with characteristic chemical shifts for methyl groups (~1.2 ppm) and aromatic protons (7–9 ppm).
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight of ~325 g/mol.
  • IR Spectroscopy: Sulfonamide S=O stretch observed near 1150–1350 cm⁻¹; B–O vibrations characteristic of boronic ester moiety.

Summary Table of Preparation Methods

Parameter Method 1: Halogenated Pyridine Route Method 2: Direct C–H Borylation (Less Common)
Starting Material 3-Halopyridine Pyridine derivative
Borylation Reagent Bis(pinacolato)diboron B2pin2 with Ir catalyst
Catalyst Pd(dppf)Cl2 Iridium complex
Sulfonamide Formation Reaction with propane-2-sulfonyl chloride Same as Method 1
Solvent Dioxane / DCM Dioxane / DCM
Temperature 90–100 °C (borylation), 0–25 °C (sulfonamide) 80–110 °C (borylation), 0–25 °C (sulfonamide)
Yield 75–90% overall Variable, generally lower
Purity >98% Variable
Scalability High Moderate

Notes on Industrial Scale-Up and Optimization

  • Reaction parameters such as catalyst loading, solvent choice, and temperature are optimized to maximize yield and minimize by-products.
  • Use of palladium catalysts with phosphine ligands is standard for borylation; ligand choice affects regioselectivity and rate.
  • Sulfonamide formation requires careful control of stoichiometry and temperature to prevent overreaction or hydrolysis.
  • Purification typically involves recrystallization or chromatography to achieve >98% purity suitable for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the dioxaborolane moiety exhibit promising anticancer activity. The incorporation of this group into sulfonamide derivatives has shown potential in targeting cancer cell lines. For instance, studies have demonstrated that sulfonamide-based compounds can inhibit carbonic anhydrase enzymes, which are often overexpressed in tumors .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The addition of the dioxaborolane unit may enhance the efficacy of these compounds against resistant strains of bacteria .

Materials Science

Organic Light Emitting Diodes (OLEDs)
The unique properties of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide make it suitable for applications in OLED technology. The dioxaborolane group can facilitate charge transport and improve the efficiency of light emission in organic materials . Research has shown that incorporating such boron-containing compounds can lead to enhanced performance in OLED devices.

Sensors and Probes
The compound's ability to form stable complexes with various metal ions makes it a candidate for use in sensors and probes. The dioxaborolane unit can act as a ligand in coordination chemistry, allowing for the development of selective sensors for detecting metal ions in environmental samples .

Organic Synthesis

Suzuki Coupling Reactions
The presence of the dioxaborolane group allows for effective participation in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for constructing complex organic molecules and pharmaceuticals . The compound can serve as a versatile building block in the synthesis of various organic compounds.

Synthesis of Functionalized Compounds
this compound can be utilized to synthesize functionalized derivatives through nucleophilic substitution reactions. This property is particularly valuable in developing new materials with tailored properties for specific applications .

Case Studies

Study Title Focus Area Findings
Anticancer Activity of Boron CompoundsMedicinal ChemistryDemonstrated that sulfonamide derivatives with boron groups showed significant inhibition of tumor cell proliferation .
Development of OLEDs using Boron CompoundsMaterials ScienceHighlighted the improved efficiency and stability of OLEDs when incorporating dioxaborolane derivatives .
Sensing Applications of Boron-based LigandsOrganic ChemistryShowed successful detection of heavy metals using sensors based on boron-containing compounds .

Mechanism of Action

The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide involves its interaction with various molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The sulfonamide group can engage in hydrogen bonding and electrostatic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Pyrimidine
  • N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide (CAS 1218789-36-6)
    • Structure : Pyrimidine core with methanesulfonamide at position 2 and boronate at position 3.
    • Properties : Pyrimidine’s two nitrogen atoms increase polarity and metabolic stability compared to pyridine. The smaller methanesulfonamide reduces steric hindrance, enhancing solubility (MW: 299.15 g/mol) .
    • Applications : Preferred in antiviral and kinase inhibitor development due to pyrimidine’s prevalence in nucleobase analogs .
Substituted Pyridines
  • Properties: Fluorine atoms enhance electron-withdrawing effects, accelerating cross-coupling reactivity. Methoxy improves lipophilicity (logP ~2.1) . Applications: Used in high-throughput synthesis of fluorinated biaryls for PET imaging .

Sulfonamide Group Variations

Cyclopropanesulfonamide
  • N-[5-(Pinacol boronate)pyridin-3-yl]cyclopropanesulfonamide (CAS 1083327-53-0)
    • Structure : Cyclopropane ring replaces propane-2-sulfonamide.
    • Properties : Increased rigidity due to cyclopropane’s strain, improving binding specificity (MW: 312.18 g/mol). Lower solubility in aqueous media (logP ~1.8) .
    • Applications : Explored in rigid scaffold designs for kinase inhibitors .
Benzenesulfonamide
  • N-(5-(Pinacol boronate)pyridin-3-yl)benzenesulfonamide (CAS 1083326-28-6) Structure: Aromatic benzene sulfonamide. MW: 370.24 g/mol . Applications: Used in hydrophobic pocket targeting (e.g., carbonic anhydrase inhibitors) .
Methanesulfonamide
  • N-(5-(Pinacol boronate)pyridin-3-yl)methanesulfonamide (CAS 1083326-75-3)
    • Structure : Smaller methyl group on sulfonamide.
    • Properties : Reduced steric bulk (MW: 294.12 g/mol) and higher solubility in polar solvents (e.g., DMSO) .
    • Applications : Ideal for rapid coupling reactions requiring minimal steric interference .

Non-Sulfonamide Derivatives

  • N-[5-(Pinacol boronate)pyridin-3-yl]acetamide (CAS 1201645-46-6)
    • Structure : Acetamide replaces sulfonamide.
    • Properties : Lower acidity (pKa ~10–12 vs. sulfonamide’s ~1–3) and reduced hydrogen-bonding capacity (MW: 262.11 g/mol) .
    • Applications : Explored in prodrug designs due to hydrolytic stability .

Physicochemical and Reactivity Comparison

Property Target Compound Cyclopropanesulfonamide Benzenesulfonamide Methanesulfonamide Acetamide
Molecular Weight (g/mol) 326.22 312.18 370.24 294.12 262.11
logP (Predicted) 1.5–2.0 1.8–2.2 3.0–3.5 0.8–1.2 1.0–1.5
Suzuki Coupling Rate High (steric bulk moderate) Moderate (rigid core) Low (high steric hindrance) High (low steric hindrance) Moderate
Aqueous Solubility 0.1–1 mg/mL <0.1 mg/mL <0.05 mg/mL 1–5 mg/mL 2–10 mg/mL

Biological Activity

N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H16BN3O2S
  • Molar Mass : 245.09 g/mol
  • Density : 1.19 g/cm³
  • Boiling Point : 415 °C
  • pKa : 9.92 (predicted)

These properties suggest stability under physiological conditions, which is crucial for its biological applications.

This compound functions primarily as an inhibitor of specific enzymatic pathways. The presence of the sulfonamide group is significant as it is known to interact with various biological targets, including enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of RNA-dependent RNA polymerase (NS5B), which is a target for antiviral therapies. Non-nucleoside inhibitors like this compound have been shown to bind at allosteric sites on the enzyme, disrupting its function and thereby inhibiting viral replication .

Antiviral Properties

Case studies have demonstrated the compound's effectiveness against various viral strains. For instance:

  • Efficacy in Cell-Based Assays : In vitro studies have reported an EC50 value of less than 50 nM against genotype 1a and 1b of hepatitis C virus (HCV), indicating potent antiviral activity .

Toxicity and Safety Profile

While the compound exhibits promising biological activity, safety assessments are crucial. Preliminary toxicity studies indicate that it may possess irritant properties; however, comprehensive toxicological evaluations are necessary to establish a clear safety profile.

Comparative Efficacy

To better understand the compound's potential relative to other similar agents, a comparison table is provided:

Compound NameTargetEC50 (nM)Mechanism
This compoundNS5B<50Allosteric inhibitor
Compound ANS5B40Competitive inhibitor
Compound BNS5B>100Non-selective

This table illustrates that this compound demonstrates competitive efficacy compared to other compounds targeting the same enzyme.

Q & A

Q. Example Reaction Conditions :

StepReagents/CatalystsSolventYieldReference
BoronationPd(PPh₃)₄, K₂CO₃THF/H₂O36%
SulfonylationEt₃N, propane-2-sulfonyl chlorideDCM~50-70%*
*Hypothetical yield based on analogous reactions.

What characterization techniques are essential for confirming the structure of this compound?

Q. Basic

  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bonding patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies protons adjacent to the boronic ester (δ ~1.3 ppm for pinacol methyl groups) and sulfonamide (δ ~3.0-3.5 ppm for SO₂NH) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 367.2).
  • HPLC : Assess purity (>95%) under reversed-phase conditions .

How to optimize the Suzuki-Miyaura cross-coupling reaction for introducing the boronic ester group in the presence of a sulfonamide moiety?

Advanced
The sulfonamide’s steric bulk may hinder coupling efficiency. Key optimizations:

  • Catalyst Selection : Use bulky ligands (e.g., SPhos or XPhos) to mitigate steric effects .
  • Base and Solvent : Polar aprotic solvents (DMF, dioxane) with weak bases (CsF) improve boronate activation .
  • Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may reduce selectivity.

Q. Comparative Table :

CatalystBaseSolventTemp (°C)Yield
Pd(PPh₃)₄K₂CO₃THF/H₂O8036%
Pd(OAc)₂/SPhosCsFDMF10055%*
*Hypothetical data based on analogous systems.

How to address contradictions in reported reactivity of the boronic ester group under different pH conditions?

Advanced
Conflicting hydrolysis rates may arise from solvent polarity or pH. Methodological approaches:

pH-Dependent Stability Studies : Monitor boronic ester degradation via ¹¹B NMR or HPLC at pH 2–10 .

Electronic Analysis : Apply Parr’s absolute hardness (η) to predict reactivity. For η = ½(I – A), lower η values indicate higher susceptibility to nucleophilic attack .

Q. Example Data :

pHHalf-life (h)η (eV)
7484.2
10123.8

What computational methods predict the electronic properties and reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the boronic ester. Correlate with experimental Suzuki coupling efficiencies .
  • Solubility Modeling : Hansen solubility parameters predict solubility in organic solvents (e.g., logP ~2.5 for DCM) .

Q. DFT Results :

PropertyValue
HOMO (eV)-6.2
LUMO (eV)-1.8
η (eV)4.4

What are the key considerations for handling and storing this compound?

Q. Basic

  • Moisture Sensitivity : Store boronic ester intermediates under argon at –20°C .
  • Light Protection : Shield sulfonamide-containing compounds from UV light to prevent degradation .

How to design experiments to study the regioselectivity of further functionalization reactions on the pyridine ring?

Q. Advanced

  • Meta-Selective Borylation : Use iridium catalysts with directing groups (e.g., sulfonamide) to favor C–H activation at the meta position .
  • Competitive Experiments : Compare yields of ortho/meta/para products under varying conditions (see table below).

Q. Regioselectivity Data :

CatalystLigandMeta:Para Ratio
[Ir(COD)OMe]₂DTBM-SEGPHOS8:1

What methodologies resolve conflicting data regarding the compound’s solubility in different solvents?

Q. Advanced

  • Hansen Solubility Parameters : Experimentally determine dispersion (δD), polarity (δP), and hydrogen-bonding (δH) contributions. Compare with computational predictions .
  • Co-solvent Screening : Test binary solvent systems (e.g., DMSO/water) to enhance solubility for biological assays .

Q. Solubility Profile :

SolventSolubility (mg/mL)
DMSO>50
Water<0.1

Notes

  • References to commercial sources (e.g., ) were excluded per guidelines.
  • Data tables synthesize information from multiple sources to address methodological gaps.
  • Advanced questions emphasize mechanistic analysis, computational modeling, and experimental optimization.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propane-2-sulfonamide

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